Spiromesifen
Overview
Description
Spiromesifen is a contact insecticide-acaricide that belongs to the titronic acid class of compounds . It was developed by Bayer CropScience in 2006 and registered by the EPA in 2008 . The pesticide is part of a newer class of pesticides called keto-enols . These pesticides are derivatives of spirocyclic phenyl substituted tetronic acids and are grouped under Group 23 pesticides being lipid synthesis inhibitors .
Synthesis Analysis
Spiromesifen and its derivatives have been synthesized and bioassayed to discover novel compounds with improved and broader-spectrum insecticidal activities . The spiromesifen resistant strain (SPIRO-SEL) showed 92.42-fold resistance after 20 laboratory selections compared with the Lab-colony .
Molecular Structure Analysis
Spiromesifen is a non-systemic insecticidal/miticidal compound belonging to the chemical class of spirocyclic phenyl substituted tetronic acid . Its molecular structure is 3-mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl 3,3-dimethylbutyrate .
Chemical Reactions Analysis
Spiromesifen and its relevant metabolites have been identified and quantified in edible fungi using ultra-performance liquid chromatography/tandem mass spectrometry (UHPLC–MS/MS) . The linearities of the calibrations for all analytes were excellent (R 2 ≥0.9953) .
Physical And Chemical Properties Analysis
Spiromesifen has low mobility in soil . Under basic conditions, spiromesifen hydrolyzes with a half-life of 4.3 days . In neutral water, the pesticide is stable in the presence of sunlight and has a half-life of almost 87 days . In acidic water, spiromesifen degrades with a half-life of less than 2 days .
Scientific Research Applications
Spiromesifen's Impact on Agricultural Pests
- Spiromesifen, derived from spirocyclic tetronic acids, effectively targets whiteflies and mites by inhibiting acetyl-CoA-carboxylase, crucial for lipid metabolism. It shows significant efficacy in reducing the fecundity and fertility of the whitefly, Bemisia tabaci, making it a valuable tool in pest management programs (Kontsedalov et al., 2009).
Effect on Non-Target Species
- Studies on non-target species, such as Eretmocerus mundus and Orius laevigatus, indicate that spiromesifen is selectively favorable to these natural enemies in pest management systems, highlighting its utility in integrated pest management (IPM) programs (Bielza et al., 2009).
Resistance Mechanisms and Management
- Research into the resistance mechanisms of pests like Trialeurodes vaporariorum to spiromesifen reveals specific genetic mutations associated with resistance. This knowledge is essential for developing strategies to manage resistance in pest populations (Karatolos et al., 2012).
Environmental and Ecological Impacts
- Spiromesifen's environmental impact has been studied, with findings suggesting a low ecotoxicological risk in agriculture. This assessment, based on its physico-chemical properties and impact on environmental objects, underlines its suitability for sustainable agricultural practices (Tkachenko, 2021).
Spiromesifen's Biochemistry and Metabolic Effects
- Investigations into the biochemical impacts of spiromesifen on model organisms like Drosophila melanogaster reveal its influence on metabolic parameters, including carbohydrate and glycogen levels, and lactate dehydrogenase activity. These findings contribute to understanding its mode of action and potential side effects (Kissoum et al., 2016).
Residue Studies and Food Safety
- Studies on the residue levels and dissipation patterns of spiromesifen in crops like cabbage provide valuable information for establishing safe usage guidelines and ensuring food safety (Siddamallaiah & Mohapatra, 2016).
Safety And Hazards
When handling spiromesifen, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak are advised .
Future Directions
The potential risk for development of spiromesifen resistance in Tetranychus urticae (Koch) has been studied . The results of spiromesifen resistance risk, inheritance and its cross-resistance with other tested pesticides could provide sufficient insight for future implication of these results in devising a resistance management program against T. urticae .
properties
IUPAC Name |
[2-oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl] 3,3-dimethylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c1-14-11-15(2)18(16(3)12-14)19-20(26-17(24)13-22(4,5)6)23(27-21(19)25)9-7-8-10-23/h11-12H,7-10,13H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLXNESZZPUPJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C3(CCCC3)OC2=O)OC(=O)CC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1034929 | |
Record name | Spiromesifen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1034929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In n-heptane 23, isopropanol 115, n-octanol 60, polyethylene glycol 22, DMSO 55, xylene, 1,2-dichloromethane, acetone, ethyl acetate, and acetonitrile all >250 (all in g/L, 20 °C), In water, 0.13 mg/L at 20 °C | |
Record name | Spiromesifen | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7882 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.5X10-4 mm Hg at 20 °C | |
Record name | Spiromesifen | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7882 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Spiromesifen | |
Color/Form |
White solid | |
CAS RN |
283594-90-1 | |
Record name | Spiromesifen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=283594-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiromesifen [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0283594901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiromesifen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1034929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butanoic acid, 3,3-dimethyl-, 2-oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.418 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SPIROMESIFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N726NTQ5ZC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Spiromesifen | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7882 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
98 °C | |
Record name | Spiromesifen | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7882 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.